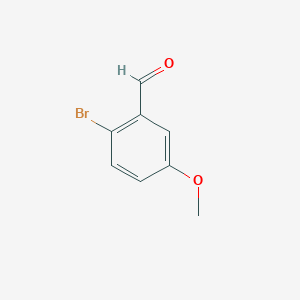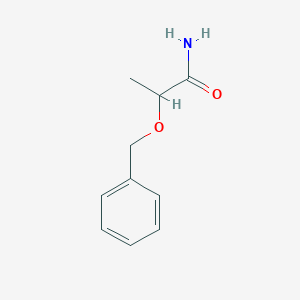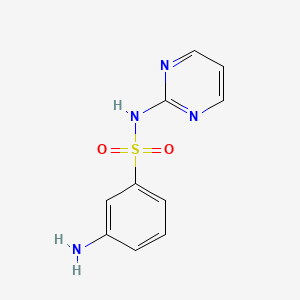
1-(4-Bromophenyl)-2-morpholinoethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally similar to 1-(4-Bromophenyl)-2-morpholinoethanol often involves complex reactions. For example, the synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride involved reactions under N2 atmosphere, highlighting the intricate procedures for synthesizing morpholine derivatives (Singh et al., 2000). Another example is the one-pot synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, demonstrating the versatility of methods in obtaining bromophenyl morpholine derivatives (Zhao, 2012).
Molecular Structure Analysis
The molecular structure of bromophenyl morpholine derivatives reveals interesting configurations. The morpholine ring typically adopts a chair conformation, contributing to the molecule's stability and reactivity. For instance, in the synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, the bromophenyl ring is approximately perpendicular to the naphthalene system, indicating distinct spatial arrangements which could influence its chemical properties (Zhao, 2012).
Chemical Reactions and Properties
Chemical reactions involving bromophenyl morpholine derivatives can be complex and varied. For example, the synthesis and complexation of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine with palladium(II) and mercury(II) demonstrate the compound's ability to form stable complexes with metals, which could be relevant in catalysis or material science applications (Singh et al., 2000).
Physical Properties Analysis
The physical properties of bromophenyl morpholine derivatives, such as solubility, melting point, and crystal structure, play a critical role in their application and functionality. The crystal structure of these compounds, as analyzed through X-ray diffraction, often reveals intricate molecular arrangements that could affect their reactivity and physical behavior (Zhao, 2012).
Chemical Properties Analysis
The chemical properties of 1-(4-Bromophenyl)-2-morpholinoethanol and similar compounds, such as reactivity with various chemical agents, stability under different conditions, and potential for chemical modifications, are essential for their application in synthesis and industry. The ability to form complexes with metals, as seen with tellurium-containing morpholine derivatives, indicates a broad range of chemical behaviors that could be exploited in chemical synthesis and material science (Singh et al., 2000).
Wissenschaftliche Forschungsanwendungen
Novel Synthesis Applications
1-(4-Bromophenyl)-2-morpholinoethanol has been explored in the field of novel synthesis. Researchers have used it in various synthetic processes, such as the synthesis of morpholine derivatives and related compounds. For instance, it's used in the synthesis of cis-3,5-disubstituted morpholine derivatives and as a substrate for the synthesis of di(methoxymethyl)morpholine and di(cyanomethyl)morpholine upon nucleophilic displacement of bromo atoms (D’hooghe et al., 2006).
Complexation and Structural Studies
This compound plays a significant role in complexation and structural studies. For example, it's involved in the complexation with palladium(II) and mercury(II), leading to the synthesis of various complexes (Singh et al., 2000). Additionally, its structure has been analyzed through crystallography, providing insights into its molecular arrangement and potential applications in materials science (Zhao, 2012).
Pharmaceutical Intermediate Synthesis
1-(4-Bromophenyl)-2-morpholinoethanol is a key intermediate in the synthesis of pharmaceuticals. For example, it is used in the synthesis of 4-(4-Aminophenyl)-3-morpholinone, a crucial intermediate for the anticoagulant rivaroxaban (Lingyan et al., 2011).
Applications in Organic Chemistry
It's extensively used in various organic chemistry reactions. This includes its use in safety-catch nitrogen protection (Surprenant & Lubell, 2006), and the synthesis of tertiary amino alcohols as Trihexyphenidyl analogs (Isakhanyan et al., 2008).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study was performed on a compound with a similar structure, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have shown to affect the pathways involved in antileishmanial and antimalarial activities .
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Action Environment
The stability and efficacy of similar compounds, such as 4-(4-bromophenyl)morpholine, suggest that they may be stable under standard conditions .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-morpholin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4,12,15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUPAQJKAROMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283595 | |
| Record name | 1-(4-Bromophenyl)-2-(morpholin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-morpholinoethanol | |
CAS RN |
7155-26-2 | |
| Record name | 7155-26-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Bromophenyl)-2-(morpholin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20283595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



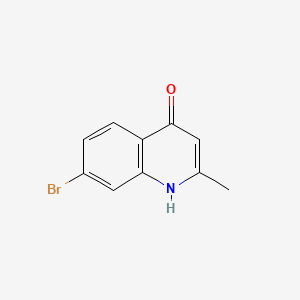

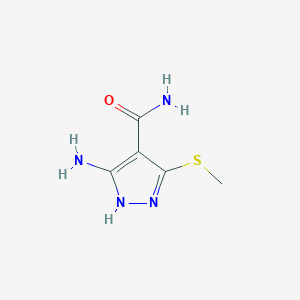



![1-(2-Hydroxyethyl)-3,4-dimethylpyrano[2,3-C]pyrazol-6(1H)-one](/img/structure/B1267462.png)

